molecular formula C12H6Cl4 B165808 2,2',4,4'-Tetrachlorobiphenyl CAS No. 53469-21-9

2,2',4,4'-Tetrachlorobiphenyl

Cat. No. B165808
CAS RN: 53469-21-9
M. Wt: 292 g/mol
InChI Key: ALFHIHDQSYXSGP-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is a tetrachlorobiphenyl that is biphenyl in which each of the phenyl groups is substituted at positions 2 and 4 by chlorines .


Synthesis Analysis

Polychlorinated Biphenyls (PCBs) like 2,2’,4,4’-Tetrachlorobiphenyl are synthesized through processes such as Accelerated Solvent Extraction and GC-MS/MS . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’-Tetrachlorobiphenyl is C12H6Cl4 . It has a net charge of 0, an average mass of 291.98684, and a monoisotopic mass of 289.92236 .


Chemical Reactions Analysis

2,2’,4,4’-Tetrachlorobiphenyl is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It has been studied for its photodecay rates and corresponding quantum yields in anionic surfactant solutions .


Physical And Chemical Properties Analysis

2,2’,4,4’-Tetrachlorobiphenyl has a melting point of 83°C, a boiling point of 374.95°C, and a density of 1.4420 . Its water solubility is 0.22mg/L at 25 ºC .

Scientific Research Applications

Metabolic Behavior in Different Species

The metabolic behavior of various polychlorinated biphenyls (PCBs), including 2,2',4,4'-tetrachlorobiphenyl, has been studied across different species. Hutzinger et al. (1972) found that certain chlorobiphenyl isomers undergo conversion into monohydroxylated derivatives in rats and pigeons, but not in brook trout, suggesting species-specific metabolic pathways (Hutzinger et al., 1972).

Bioconcentration in Aquatic Species

Branson et al. (1975) developed an accelerated test procedure to measure the bioconcentration of this compound in rainbow trout. This study provided insights into the uptake and clearance rates of this compound in aquatic species (Branson et al., 1975).

Affinity in Mammalian Tissues

The affinity of this compound and its derivatives for certain mammalian tissues was examined by Brandt and Bergman (1981). Their study using mice models showed significant accumulation in the bronchial mucosa and kidney cortex (Brandt & Bergman, 1981).

Chemical Properties and Reactions

Arulmozhiraja et al. (2002) conducted a density functional theory study on radical ions of various PCBs, including this compound. Their findings on the ionization potentials and electron affinities contribute to understanding the chemical properties of these compounds (Arulmozhiraja et al., 2002).

Lipid Partitioning in Fish

Ewald and Larsson (1994) studied the partitioning of this compound between water and fish lipids. This research is crucial for understanding the bioaccumulation process in aquatic organisms (Ewald & Larsson, 1994).

Supercritical Fluid Solubility

Anitescu and Tavlarides (1999) explored the solubility of individual PCB congeners, including this compound, in supercritical fluids. This research is important for understanding the environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Synthesis and Chromatographic Assessment

Nakatsu et al. (1982) synthesized and assessed 3,3',4,4'-tetrachlorobiphenyl, providing insights into the purity and potential applications of this compound (Nakatsu et al., 1982).

Mechanism of Action

Target of Action

2,2’,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the endocrine (hormone) system .

Mode of Action

It is known to interact with its targets in the endocrine system, causing disruptions in hormone regulation . This can lead to a variety of physiological changes, depending on the specific hormones affected.

Biochemical Pathways

It is known to be involved in the disruption of endocrine function, which could potentially affect a wide range of biochemical pathways related to hormone synthesis, secretion, and action .

Pharmacokinetics

As a persistent organic pollutant, it is known to resist environmental degradation and bioaccumulate in animal tissue . This suggests that it may have a long half-life in the body and could potentially accumulate to harmful levels over time.

Result of Action

It has been shown to cause enhanced degranulation and upregulation of cyclooxygenase-2 (cox-2) in granulocytic hl-60 cells . This suggests that it may have pro-inflammatory effects and could potentially contribute to inflammatory diseases.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in the environment over time . This means that exposure levels can vary significantly depending on the specific environmental context. Furthermore, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

2,2’,4,4’-Tetrachlorobiphenyl is classified as a specific target organ toxicity – repeated exposure, Category 2, and is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,2’,4,4’-Tetrachlorobiphenyl are not detailed in the search results, it is known that PCBs are a topic of ongoing research due to their persistence in the environment and potential health effects .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an endocrine disruptor, meaning it can disrupt the functions of the endocrine (hormone) system

Cellular Effects

2,2’,4,4’-Tetrachlorobiphenyl has been shown to affect a number of cellular systems, including neutrophils . It has been demonstrated that noncoplanar PCBs (i.e., ortho-substituted PCBs) alter the function of primary rat neutrophils . The compound also upregulates cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,4’-Tetrachlorobiphenyl is complex and involves multiple pathways. One known mechanism is the upregulation of cyclooxygenase-2 in HL-60 cells via p38 mitogen-activated protein kinase and NF-kappaB

Temporal Effects in Laboratory Settings

Photodegradation is an important process of PCB decomposition in the environment . The photodecay rates and corresponding quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl have been investigated in anionic and nonionic surfactant solutions .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. For instance, the twenty-four-hour lethality of 2,2’,4,4’-Tetrachlorobiphenyl was very high, even at the lower doses in 1- and 15-day-old flies

Metabolic Pathways

It has been identified in human blood, suggesting that it is metabolized in the body .

properties

IUPAC Name

2,4-dichloro-1-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAVNMWUNPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022513
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2437-79-8
Record name PCB 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetrachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
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Record name 2,2',4,4'-tetrachlorobiphenyl
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Record name 2,2',4,4'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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